
1,1'-(1,4-Phenylene)di(prop-2-yn-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Dipropynoylbenzene: is an organic compound characterized by the presence of two propynoyl groups attached to a benzene ring in the para positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-dipropynoylbenzene typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with propynoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the propynoyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of p-dipropynoylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification of the product is usually achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: p-Dipropynoylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the propynoyl groups can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of p-dipropynoylbenzoic acid.
Reduction: Formation of p-dipropynoylbenzyl alcohol or p-dipropynoylbenzene.
Substitution: Formation of halogenated derivatives of p-dipropynoylbenzene.
科学的研究の応用
Chemistry: p-Dipropynoylbenzene is used as a building block in organic synthesis, particularly in the development of polymers and advanced materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced gas permeability and mechanical strength.
Biology and Medicine: Research into the biological activity of p-dipropynoylbenzene is ongoing
Industry: In the industrial sector, p-dipropynoylbenzene is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of p-dipropynoylbenzene involves its interaction with molecular targets through its propynoyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of biological molecules or materials. The benzene ring provides a stable framework that enhances the compound’s reactivity and stability.
類似化合物との比較
p-Xylene: A benzene derivative with two methyl groups in the para positions.
p-Dibromobenzene: A benzene derivative with two bromine atoms in the para positions.
p-Dichlorobenzene: A benzene derivative with two chlorine atoms in the para positions.
Uniqueness: p-Dipropynoylbenzene is unique due to the presence of propynoyl groups, which impart distinct chemical reactivity and potential applications. Unlike simple alkyl or halogenated derivatives, the propynoyl groups allow for a wider range of chemical modifications and interactions.
特性
CAS番号 |
35487-33-3 |
|---|---|
分子式 |
C12H6O2 |
分子量 |
182.17 g/mol |
IUPAC名 |
1-(4-prop-2-ynoylphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C12H6O2/c1-3-11(13)9-5-7-10(8-6-9)12(14)4-2/h1-2,5-8H |
InChIキー |
WZAFBMINDVCQEK-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)C1=CC=C(C=C1)C(=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


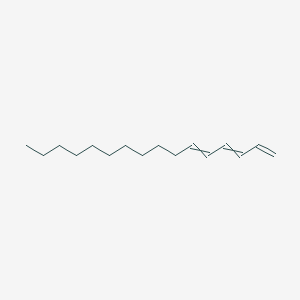
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)

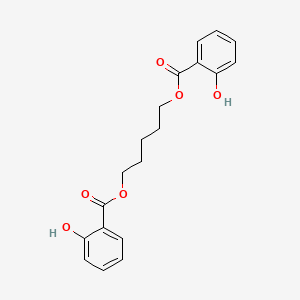

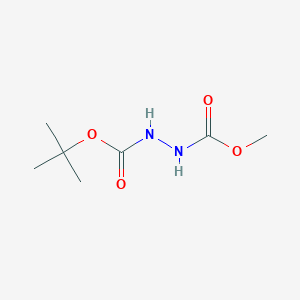

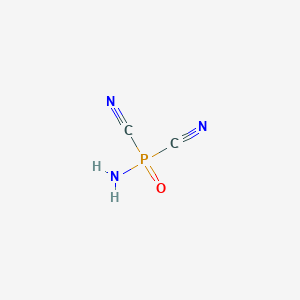
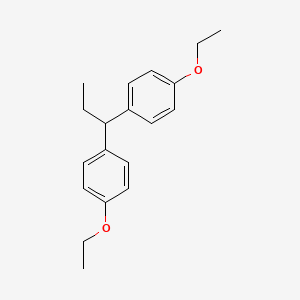



![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
